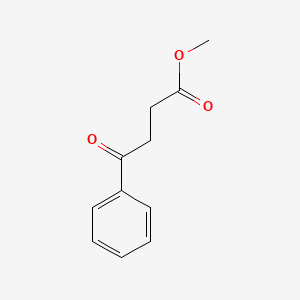

Methyl 3-benzoylpropionate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 3-benzoylpropionate can be synthesized through the esterification of 3-benzoylpropionic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is heated under reflux, and the resulting ester is purified through distillation .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 3-benzoylpropionic acid.

Reduction: 3-benzoylpropanol.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 3-benzoylpropionate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for reactions such as:

- Alkylation Reactions : It can be used in alkylation processes to introduce different alkyl groups, enhancing the diversity of synthesized compounds.

- Condensation Reactions : The compound can participate in condensation reactions, leading to the formation of larger and more complex molecules.

Case Study: Synthesis of Novel Derivatives

Recent studies have demonstrated the utility of this compound in synthesizing novel derivatives with enhanced biological activities. For instance, researchers have explored its use in creating new anti-inflammatory agents by modifying its structure through various chemical reactions .

Pharmaceutical Applications

The pharmaceutical industry has identified this compound as a promising candidate for drug development. Its derivatives have shown potential in treating various conditions, including:

- Anti-inflammatory Properties : Some derivatives exhibit significant anti-inflammatory activity, making them suitable for developing treatments for inflammatory diseases.

- Antihistamine Activity : Certain modifications of the compound have been reported to possess antihistamine properties, which can be beneficial in allergy treatments .

Case Study: Antihistamine Derivatives

A notable study highlighted the synthesis of antihistamine derivatives from this compound. These derivatives demonstrated high selectivity and potency without significant side effects, indicating their potential as safer alternatives to existing antihistamines .

Fragrance Industry

In the fragrance industry, this compound is valued for its pleasant aroma and is used as a flavoring agent. Its applications include:

- Perfume Formulations : It is incorporated into various perfume formulations to enhance scent profiles.

- Flavoring Agents : The compound is also utilized in food products as a flavoring agent due to its aromatic properties.

Table: Applications Overview

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for alkylation/condensation | Enables creation of diverse compounds |

| Pharmaceuticals | Anti-inflammatory/antihistamine agents | Potential for safer allergy treatments |

| Fragrance Industry | Perfume/flavoring agent | Enhances scent profiles in products |

Mécanisme D'action

The mechanism of action of methyl 3-benzoylpropionate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to produce 3-benzoylpropionic acid and methanol. The resulting acid can further participate in metabolic pathways, influencing various biochemical processes .

Comparaison Avec Des Composés Similaires

- Methyl 4-oxo-4-phenylbutanoate

- 3-Benzoylpropionic acid methyl ester

- Methyl 4-oxo-4-phenylbutyrate

Comparison: Methyl 3-benzoylpropionate is unique due to its specific ester structure, which allows it to participate in a variety of chemical reactions. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable intermediate in organic synthesis .

Activité Biologique

Methyl 3-benzoylpropionate (MBAP) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of MBAP, focusing on its anti-inflammatory, antimicrobial, and immunomodulatory properties, while also providing a comprehensive overview of research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a benzoyl group attached to a propionic acid moiety. It is soluble in organic solvents and has been utilized as an intermediate in the synthesis of various pharmaceuticals.

Biological Activities

1. Anti-inflammatory Activity

MBAP has been studied for its anti-inflammatory properties, particularly in relation to non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that derivatives of 3-benzoylpropionic acid exhibit significant anti-inflammatory effects. A study involving the evaluation of various derivatives showed that certain compounds demonstrated comparable inhibition to standard NSAIDs like indomethacin:

| Compound | % Inhibition (± S.E.M.) |

|---|---|

| Indomethacin | 66.24 ± 2.1 |

| MBAP Derivative 1 | 54.56 ± 4.27 |

| MBAP Derivative 2 | 51.81 ± 2.10 |

| MBAP Derivative 3 | 47.13 ± 4.06 |

These results suggest that structural modifications on the benzene ring significantly influence the anti-inflammatory potency of MBAP derivatives .

2. Antimicrobial Activity

The antimicrobial properties of MBAP have also been investigated. A study reported that certain derivatives exhibited activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa:

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MBAP Derivative A | 25.0 µg/mL (Pseudomonas aeruginosa) |

| Control (Ciprofloxacin) | 6.25 µg/mL |

These findings indicate that modifications to the structure can enhance antimicrobial efficacy, making MBAP derivatives potential candidates for developing new antibacterial agents .

3. Immunomodulatory Effects

Research has highlighted the immunomodulatory effects of MBAP and its derivatives, particularly in models of adjuvant-induced arthritis in rats. The quantitative structure-activity relationship (QSAR) analyses demonstrated that electronic effects and substituent structures on the benzene ring play crucial roles in modulating immune responses:

- Mechanism : The compounds were found to suppress inflammatory responses effectively, suggesting their potential use in treating autoimmune conditions .

Case Studies

Case Study 1: Anti-inflammatory Evaluation

In a controlled study, researchers administered various MBAP derivatives to Wistar rats to assess their anti-inflammatory effects compared to indomethacin. The results indicated that some derivatives not only reduced inflammation but also had lower ulcerogenic potential compared to traditional NSAIDs, highlighting their therapeutic promise .

Case Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial activity of MBAP derivatives against clinical isolates of bacteria. The results indicated significant activity against resistant strains, suggesting that these compounds could serve as a basis for developing new antibiotics .

Analyse Des Réactions Chimiques

Asymmetric Reduction to β-Hydroxy Esters

Methyl 3-benzoylpropionate undergoes enantioselective reduction to produce β-hydroxy esters, critical intermediates for antidepressants like fluoxetine .

Key Reaction Conditions and Outcomes:

This reduction is highly stereoselective, favoring the (S)-enantiomer. The use of chiral ligands like α-chlorodiisopinocamphenyl borane ensures high enantiopurity, as demonstrated in fluoxetine synthesis .

Ester Cleavage and Lactone Formation

The ester group in this compound is cleaved under basic or acidic conditions to form the corresponding acid, which cyclizes into a γ-lactone.

Reaction Pathway:

-

Ester Cleavage :

-

Cyclization :

Experimental Data:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| This compound | 5 M NaOH, 10°C, 2 h | 3-Benzoylpropanoic acid | 100% |

| 3-Benzoylpropanoic acid | PPTS, reflux in toluene, 2.5 h | γ-Lactone | 71% |

Catalytic Hydrogenation Challenges

While hydrogenation is a common method for debenzylation, this compound derivatives exhibit unexpected stability under standard conditions:

| Catalyst | Pressure (H) | Temperature | Outcome | Source |

|---|---|---|---|---|

| Pd/C | Atmospheric | 25°C | No debenzylation (DS = 0.98) | |

| Pd(OH)/C | 450 kPa | 80°C | Degradation to insoluble product |

This inertness necessitates harsher conditions or alternative reducing agents for functionalization .

Silylation and Protection Strategies

This compound derivatives resist silylation under typical conditions, as observed in cellulose analog studies . Successful protection requires:

Spectroscopic Characterization

Critical NMR data for reaction monitoring and product validation:

1^11H NMR (CDCl3_33, δ ppm) :

| Proton Environment | Chemical Shift |

|---|---|

| Aromatic H (ortho to C=O) | 7.98 (dd, 2H) |

| Aromatic H (meta/para) | 7.45–7.54 (m, 3H) |

| Methoxy (OCH) | 3.70 (s, 3H) |

| Methylene (CH) adjacent to ketone | 2.76 (t, 2H) |

13^{13}13C NMR (CDCl3_33, δ ppm) :

| Carbon Environment | Chemical Shift |

|---|---|

| Ketone (C=O) | 198.0 |

| Ester (CO) | 173.3 |

| Methoxy (OCH) | 51.7 |

Propriétés

IUPAC Name |

methyl 4-oxo-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRCVKWYKYJEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179976 | |

| Record name | Benzenebutanoic acid, gamma-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25333-24-8 | |

| Record name | Benzenebutanoic acid, gamma-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025333248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-benzoylpropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenebutanoic acid, gamma-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.